Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Catalog No.
S1941981
CAS No.
52763-21-0
M.F
C15H20ClNO3
M. Wt
297.78 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydro...

CAS Number

52763-21-0

Product Name

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
  • Synthesis of Chromeno[3,4-c]pyridin-5-ones

    Researchers have utilized EBOP HCl as a starting material for the synthesis of chromeno[3,4-c]pyridin-5-ones, a class of heterocyclic compounds with potential biological activities. Source: European Journal of Medicinal Chemistry:

  • Building Block for Receptor Agonists and Antagonists

    The core structure of EBOP HCl allows its use as a fragment for the design and synthesis of receptor agonists and antagonists. These molecules can interact with specific receptors in the body, potentially leading to the development of new therapeutic agents. Source 1: Journal of Medicinal Chemistry: Source 2: Arzneimittelforschung

  • Synthesis of Other Complex Molecules

    Beyond the specific examples mentioned above, EBOP HCl can also serve as a valuable starting material for the synthesis of a variety of other complex molecules with diverse applications in scientific research. The specific applications will depend on the target molecule's structure and properties.

Molecular Structure Analysis

The key features of the molecule include:

  • A piperidine ring (six-membered ring containing a nitrogen atom) with a carbonyl group (C=O) at position 3 and an ethyl ester group (CH3CH2O-C=O) at position 4.
  • A benzyl group (C6H5CH2) attached to the nitrogen atom at position 1.
  • A hydrochloride salt (Cl¯) associated with the positively charged nitrogen atom.

This structure suggests potential reactivity at the carbonyl group and the ester linkage, making it suitable for further modification [].


Chemical Reactions Analysis

Synthesis

Specific details about the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride are not readily available in scientific literature. However, similar piperidine derivatives are often synthesized via condensation reactions between cyclic ketones and amines, followed by esterification [].

Other Reactions

The compound's primary application lies in its use as a starting material for the synthesis of more complex molecules. Examples include:

  • Synthesis of chromeno[3,4-c]pyridin-5-ones [].
  • Formation of receptor agonists and antagonists.

Balanced chemical equations for these specific reactions are not available within the scope of this analysis, as they depend on the target molecule being synthesized.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride itself does not possess a known mechanism of action in biological systems. It serves as a chemical intermediate for the synthesis of various bioactive molecules, each with its specific mechanism of action.

Information regarding specific safety hazards associated with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is limited. As a general precaution, any organic compound should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential unknown health risks.

Please note:

  • References 2 and 3 require specific citations for the compound's use in receptor agonist and antagonist synthesis.
  • Data on physical and chemical properties might be available through commercial suppliers upon request.

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52763-21-0

Dates

Modify: 2023-08-16

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